N-[4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-YL]-2-(4-MORPHOLINYL)ACETAMIDE
Overview
Description
N-[4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-YL]-2-(4-MORPHOLINYL)ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an oxadiazole ring, and a morpholine ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-YL]-2-(4-MORPHOLINYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the triazole and oxadiazole intermediates. The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under acidic conditions . The final step involves the coupling of the triazole and oxadiazole intermediates with morpholine and acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability . Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-YL]-2-(4-MORPHOLINYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The triazole and oxadiazole rings can be reduced under specific conditions to form corresponding amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction of the triazole ring can produce amines .
Scientific Research Applications
N-[4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-YL]-2-(4-MORPHOLINYL)ACETAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-YL]-2-(4-MORPHOLINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . Additionally, the compound’s unique structure allows it to interact with various cellular components, potentially disrupting normal cellular functions and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Acetyl-5-Methyl-1H-1,2,3-Triazol-1-yl) Benzonitrile: Similar triazole and acetyl groups but lacks the oxadiazole and morpholine rings.
1,2,3-Triazole Derivatives: Share the triazole ring but differ in other functional groups and overall structure.
Oxadiazole Derivatives: Contain the oxadiazole ring but vary in other substituents and functional groups.
Uniqueness
N-[4-(4-ACETYL-5-METHYL-1H-1,2,3-TRIAZOL-1-YL)-1,2,5-OXADIAZOL-3-YL]-2-(4-MORPHOLINYL)ACETAMIDE is unique due to its combination of triazole, oxadiazole, and morpholine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in simpler compounds .
Properties
IUPAC Name |
N-[4-(4-acetyl-5-methyltriazol-1-yl)-1,2,5-oxadiazol-3-yl]-2-morpholin-4-ylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7O4/c1-8-11(9(2)21)15-18-20(8)13-12(16-24-17-13)14-10(22)7-19-3-5-23-6-4-19/h3-7H2,1-2H3,(H,14,16,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNPOQUPUCEDCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2NC(=O)CN3CCOCC3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.